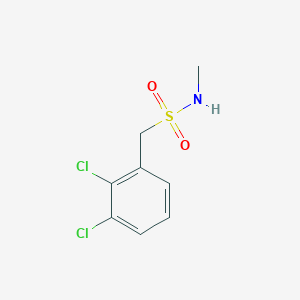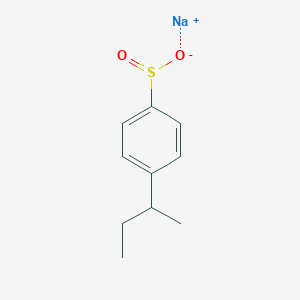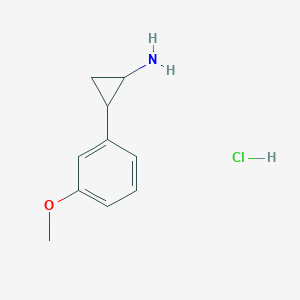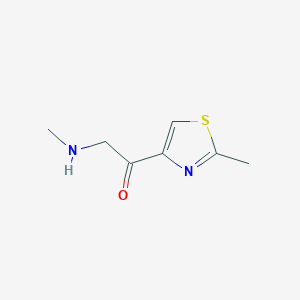![molecular formula C10H17ClO2S B13161339 Spiro[4.5]decane-6-sulfonyl chloride](/img/structure/B13161339.png)
Spiro[4.5]decane-6-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[45]decane-6-sulfonyl chloride is a chemical compound characterized by a spirocyclic structure, where a sulfonyl chloride group is attached to the sixth carbon of the spiro[45]decane skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4One common method involves the dimerization of ene-vinylidenecyclopropanes catalyzed by a rhodium complex, which constructs the spiro[4.5]decane skeleton under mild reaction conditions . The sulfonyl chloride group can then be introduced through a reaction with chlorosulfonic acid or thionyl chloride.
Industrial Production Methods
Industrial production methods for spiro[4.5]decane-6-sulfonyl chloride are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow processes and the use of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[4.5]decane-6-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The spirocyclic core can undergo oxidation reactions, potentially leading to the formation of spirocyclic ketones or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), room temperature to reflux.
Reduction: Reducing agents (lithium aluminum hydride), solvent (ether), low temperature.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetone, dichloromethane), room temperature to reflux.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Spirocyclic Ketones/Alcohols: Formed from oxidation reactions.
Applications De Recherche Scientifique
Spiro[4.5]decane-6-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Medicinal Chemistry: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Used in the synthesis of novel materials with unique properties, such as spirocyclic polymers.
Mécanisme D'action
The mechanism of action of spiro[4.5]decane-6-sulfonyl chloride depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form various derivatives. In medicinal chemistry, its mechanism would depend on the specific biological target, such as enzyme inhibition or receptor binding. For example, spiro[4.5]decanone derivatives have been studied as inhibitors of prolyl hydroxylase domain enzymes, which play a role in the regulation of hypoxia-inducible factors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[4.5]decanone: A related compound with a ketone group instead of a sulfonyl chloride group.
Spiro[5.5]undecane: A larger spirocyclic compound with a similar structural motif.
Spiro[4.5]trienone: A spirocyclic compound with a trienone structure.
Uniqueness
Spiro[4.5]decane-6-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to other spirocyclic compounds. This makes it a valuable intermediate in the synthesis of sulfonamide, sulfonate, and sulfonothioate derivatives, which are important in various chemical and pharmaceutical applications.
Propriétés
Formule moléculaire |
C10H17ClO2S |
|---|---|
Poids moléculaire |
236.76 g/mol |
Nom IUPAC |
spiro[4.5]decane-10-sulfonyl chloride |
InChI |
InChI=1S/C10H17ClO2S/c11-14(12,13)9-5-1-2-6-10(9)7-3-4-8-10/h9H,1-8H2 |
Clé InChI |
JQQOSIHHHABBSZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CCCC2)C(C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol](/img/structure/B13161259.png)
![2-[4-(2-Aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B13161273.png)





![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13161299.png)





